molecular formula C24H23N5O2 B11027026 7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11027026
M. Wt: 413.5 g/mol
InChI Key: UKFWTYNCROADPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features an indole moiety, a triazolopyrimidine core, and a methoxyphenyl methyl ether group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H23N5O2/c1-30-21-11-10-16(14-22(21)31-2)20-12-13-25-24-27-23(28-29(20)24)9-5-6-17-15-26-19-8-4-3-7-18(17)19/h3-4,7-8,10-15,26H,5-6,9H2,1-2H3

InChI Key

UKFWTYNCROADPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCCC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazolopyrimidine coreCommon reagents used in these reactions include hydrazine hydrate, formic acid, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole oxides, while substitution reactions can introduce various functional groups to the core structure .

Scientific Research Applications

4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing cellular processes. These interactions result in the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER is unique due to the combination of the indole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

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